Podolide

Descripción

Historical Context of Podolide Discovery

The discovery of this compound is rooted in the systematic investigation of plant species for novel, biologically active compounds.

This compound was first isolated from the plant Podocarpus gracilior, a species belonging to the Podocarpaceae family. researchgate.net This coniferous evergreen, also known by its synonym Afrocarpus gracilior, has been a subject of phytochemical research due to its use in traditional medicine and its rich chemical diversity. rsc.orgnih.gov The isolation of this compound was a key finding in the study of this plant's chemical constituents.

The initial scientific report on this compound emerged in 1975, where it was described as a new and noteworthy compound with antileukemic properties. researchgate.net From its initial characterization, this compound was classified as a norditerpene dilactone. researchgate.net This classification was based on its structural features, which are characteristic of a large and important group of natural products derived from Podocarpus species. rsc.org These compounds are recognized as major pharmacologically active components within the genus. rsc.org

Chemical Classification and Structural Features of this compound

The chemical architecture of this compound is complex and defines its classification within a specific class of natural products.

This compound is a prominent member of the norditerpenoid dilactone class of compounds. rsc.org This class is a significant group of terpenoids that have been isolated from various natural sources, most notably from plants of the Podocarpus genus. rsc.orgnih.gov Norditerpenoids are derived from a C20 diterpene precursor but have lost one or more carbon atoms through biochemical processes. The "dilactone" designation refers to the presence of two lactone rings within the molecule's framework.

A defining characteristic of this compound and other norditerpene dilactones is their shared core structure. This consists of a common 6/6/6/5 tetracyclic ring skeleton. nih.gov This intricate arrangement of four fused rings (three six-membered rings and one five-membered ring) creates a rigid and complex molecular architecture. nih.gov Furthermore, these molecules are distinguished by their densely oxygenated carbon frameworks, which contribute to their chemical reactivity and biological activity. nih.gov The molecular formula for this compound is C₁₉H₂₂O₅. city.ac.uk

Significance of Podocarpus Species as Sources of Biologically Active Natural Products

The genus Podocarpus is a rich reservoir of biologically active natural products, with norditerpene dilactones like this compound being of particular interest. rsc.org These plants are distributed widely and have been studied extensively for their phytochemical and pharmacological properties. rsc.org Research has revealed that compounds isolated from Podocarpus species possess a wide range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties. rsc.orgnih.gov The discovery of these potent molecules, many with unique chemical structures, has established the Podocarpus genus as a valuable source for identifying promising lead compounds in drug discovery. rsc.org

Overview of Academic Research Trajectories on this compound and Related Podolactones

The discovery of this compound and its congeners initiated a sustained period of academic inquiry that has evolved over several decades. The research trajectory can be broadly categorized into several overlapping phases:

Initial Isolation and Bioactivity Screening (1970s-1980s): Following the initial report on this compound's antileukemic properties, the primary focus of research was the continued exploration of Podocarpus species for new podolactones. researchgate.netresearchgate.net This era was characterized by extensive phytochemical investigations, leading to the isolation and structural characterization of a multitude of related compounds. The primary driver of this research was the search for novel cytotoxic agents with potential applications in cancer chemotherapy.

Exploration of Diverse Biological Activities (1980s-1990s): As more podolactones became available, researchers began to explore a wider range of biological effects beyond cytotoxicity. Studies during this period revealed that various podolactones exhibited insecticidal, anti-inflammatory, and plant growth regulatory activities. researchgate.net This broadened the scientific interest in this class of compounds beyond the realm of oncology.

Synthetic Efforts and Structure-Activity Relationship Studies (1990s-Present): The complex and stereochemically rich architecture of this compound and its relatives presented a significant challenge to synthetic organic chemists. The desire to provide a renewable source of these compounds for further biological evaluation and to create novel analogs with improved activity spurred the development of various synthetic strategies. The first total synthesis of (+)-podolide was a notable achievement in this area. These synthetic efforts, coupled with the evaluation of natural and semi-synthetic analogs, have allowed for the elucidation of key structure-activity relationships, identifying the structural motifs essential for their biological effects. researchgate.net

Modern Phytochemical and Pharmacological Investigations (2000s-Present): Recent research has continued to uncover new podolactones from previously unexamined Podocarpus species and even from fungal sources. researchgate.netnih.gov Modern spectroscopic techniques have facilitated the rapid and accurate determination of their complex structures. Furthermore, contemporary pharmacological studies have begun to investigate the molecular mechanisms underlying the observed biological activities of these compounds, providing a deeper understanding of their interactions with cellular targets. nih.gov

Table 2: Selected Research Findings on this compound and Related Podolactones

| Compound/Extract | Research Focus | Key Finding |

|---|---|---|

| This compound | Antileukemic Activity | Demonstrated cytotoxic effects against leukemia cells in early studies. researchgate.net |

| Various Podolactones | Broad Biological Screening | Found to possess antitumor, anti-inflammatory, insecticidal, and plant growth regulatory properties. researchgate.net |

| Podolactones | Structure-Activity Relationship | The unsaturated system on the B/C ring portion is essential for cytotoxic activity. researchgate.net |

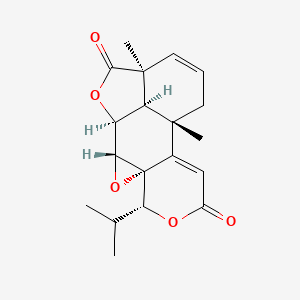

Structure

3D Structure

Propiedades

Número CAS |

55786-36-2 |

|---|---|

Fórmula molecular |

C19H22O5 |

Peso molecular |

330.4 g/mol |

Nombre IUPAC |

(1S,2R,4R,5R,10S,14S,17R)-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadeca-8,12-diene-7,15-dione |

InChI |

InChI=1S/C19H22O5/c1-9(2)14-19-10(8-11(20)22-14)17(3)6-5-7-18(4)13(17)12(15(19)24-19)23-16(18)21/h5,7-9,12-15H,6H2,1-4H3/t12-,13+,14+,15+,17+,18-,19+/m0/s1 |

Clave InChI |

NGMZHPQMBVXJMC-DXNUVPBBSA-N |

SMILES |

CC(C)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CC=CC5(C(=O)O4)C)C |

SMILES isomérico |

CC(C)[C@@H]1[C@]23[C@H](O2)[C@@H]4[C@@H]5[C@@](C3=CC(=O)O1)(CC=C[C@@]5(C(=O)O4)C)C |

SMILES canónico |

CC(C)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CC=CC5(C(=O)O4)C)C |

Sinónimos |

podolide |

Origen del producto |

United States |

Isolation and Comprehensive Structural Elucidation of Podolide

Sources and Natural Occurrence of Podolide

This compound has been identified in both plant and fungal organisms, suggesting diverse origins in nature.

Plant-Based Origins (e.g., Podocarpus gracilior)

This compound is notably found in plants belonging to the genus Podocarpus, which is part of the Podocarpaceae family, the second largest family of conifers. d-nb.infodiva-portal.org Specifically, Afrocarpus gracilior, also known by the synonym Podocarpus gracilior, has been reported as a source of this compound. nih.govnp-mrd.orgnih.gov Podocarpus gracilior is an evergreen tree native to tropical Africa. monrovia.com Another species, Afrocarpus falcatus, also contains this compound in its leaves. prota4u.org The leaves and twigs of P. gracilior contain this compound, a norditerpene dilactone. diva-portal.orgnih.gov The presence of this compound and related norditerpenes and totarols in Podocarpus species is associated with various biological activities. nih.govsemanticscholar.org

Fungal Sources and Implications for Biosynthetic Origin

Beyond plant sources, this compound has also been reported from fungal sources. The occurrence of bioactive secondary metabolites in fungal endophytes has led to investigations into their biosynthetic origins. diva-portal.org While the search results mention fungal endophytes in the context of producing compounds like Taxol found in conifers, they also touch upon the biosynthesis of other fungal metabolites like depsides, which are polyketides synthesized by polyketide synthases (PKS). semanticscholar.orgnih.govnih.gov The biosynthesis of terpenoids in fungi involves pathways like the mevalonate (B85504) pathway and the methylerythritol 4-phosphate pathway, which produce isoprene (B109036) units that are precursors to diterpenoids. mdpi.com The isolation of this compound from both plants and fungi raises questions about potential horizontal gene transfer or convergent evolution in their biosynthetic pathways.

Extraction and Purification Methodologies

Obtaining pure this compound from its natural sources requires specific extraction and purification techniques to separate it from complex mixtures of other plant or fungal metabolites.

Traditional Chromatographic Techniques

Traditional chromatographic techniques play a significant role in the isolation and purification of natural products like this compound. Column chromatography is a widely used technique that separates compounds based on their differential interaction with a stationary phase, often silica (B1680970) gel or alumina, and a mobile phase (solvent). edubirdie.comresearchgate.net This solid-liquid technique is effective for isolating active molecules and extracting metabolites from various samples. edubirdie.comresearchgate.net Thin-layer chromatography (TLC) is another common and relatively simple method used for purifying components and monitoring separation progress. edubirdie.com These methods rely on the principle of differential distribution of compounds between a stationary phase and a mobile phase. edubirdie.commoravek.com

Modern Preparative Methods for Compound Isolation

Modern preparative methods offer enhanced efficiency and scale for isolating compounds. Preparative chromatography, in general, is designed for the isolation and purification of larger quantities of a specific compound, commonly used in natural product extraction. metwarebio.com High-speed countercurrent chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not require a solid support, thus reducing the risk of irreversible adsorption and sample loss. edubirdie.comnih.gov HSCCC has been successfully applied for the separation and purification of natural compounds. nih.gov Preparative high-pressure liquid chromatography (Prep-HPLC) is another powerful tool known for its high separation efficiency and good sample recovery, often used for further purification of fractions obtained from other techniques. nih.govvwr.com These modern techniques, sometimes used in combination with traditional methods, allow for more effective isolation of target compounds from complex natural extracts. nih.govthepab.org Differential extraction, based on the different solubilities of compounds in immiscible solvents, can also be employed as an initial step in separating organic components from aqueous solutions. unacademy.com

Advanced Spectroscopic Techniques for Structure Determination

Determining the precise molecular structure of this compound relies heavily on advanced spectroscopic techniques. The elucidation of chemical structure in modern natural product chemistry is significantly dependent on the analysis and interpretation of data from multiple spectroscopic methods. researchgate.net

Key spectroscopic techniques utilized include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon skeleton and hydrogen environments within the molecule, providing information about atomic connectivity and spatial arrangements. studypug.comnih.govd-nb.infoamazon.com

Mass Spectrometry (MS): MS is used to determine the molecular mass and elemental composition of the compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly applied in natural product analysis. studypug.comnih.govlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule by analyzing the absorption of infrared radiation. studypug.comlibretexts.org

X-ray Crystallography: For crystalline samples, X-ray crystallography provides detailed three-dimensional structural information, offering definitive confirmation of the molecular structure. researchgate.netstudypug.com

The combination of data from these spectroscopic methods allows chemists to piece together the structural puzzle of complex natural products like this compound. researchgate.netstudypug.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy is a cornerstone technique in the structural elucidation of organic compounds, providing detailed information about the arrangement of atoms and their connectivity. For this compound, both ¹H and ¹³C NMR spectroscopy have been crucial for assigning signals to individual nuclei within the molecule. rsc.orgresearchgate.net Analysis of chemical shifts, splitting patterns (multiplicity), and coupling constants in ¹H NMR spectra allows for the identification of different proton environments and their neighboring protons. rsc.org ¹³C NMR spectroscopy provides information about the carbon skeleton, with characteristic chemical shifts indicating the hybridization and functional group environment of each carbon atom. rsc.orgcapes.gov.br Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are essential for establishing correlations between protons and carbons, thereby mapping the connectivity of the entire molecule. researchgate.net

While specific detailed NMR data tables for this compound from the search results are limited, the general application of these techniques to similar norditerpene dilactones from Podocarpus species confirms their importance in assigning signals and determining the planar structure. capes.gov.br

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern. For this compound, mass spectrometry has been used to determine its molecular formula, which is C₁₉H₂₂O₅. rsc.orgrsc.orgnih.govimsc.res.inmetabolomicsworkbench.orgnaturalproducts.netnp-mrd.orgchemspider.com The molecular weight is approximately 330.38 g/mol . imsc.res.innaturalproducts.netnp-mrd.orgchemspider.com High-resolution mass spectrometry (HRMS) can provide a more precise molecular weight, allowing for the unambiguous determination of the elemental composition. Analysis of the fragmentation pattern obtained through techniques like electron ionization mass spectrometry (EI-MS) or electrospray ionization mass spectrometry (ESI-MS) can provide structural clues by revealing the masses of fragment ions, which correspond to specific parts of the molecule. scielo.org.mxbitesizebio.comvirginia.eduhupo.orgrfi.ac.uknih.gov

X-ray Crystallography for Absolute Stereochemistry

While NMR and MS are powerful for determining the planar structure, X-ray crystallography is the definitive method for establishing the three-dimensional arrangement of atoms and, crucially, the absolute stereochemistry of chiral centers. rsc.orgrsc.orgnih.govmdpi.comlibretexts.org The crystal structure of this compound has been determined by X-ray diffraction methods. rsc.orgrsc.org This technique involves obtaining a crystal of the purified compound and analyzing the diffraction pattern produced when exposed to X-rays. nih.govlibretexts.org The diffraction data is then used to calculate an electron density map, from which the positions of the atoms can be determined. nih.gov For this compound, X-ray crystallography confirmed its structure as a norditerpene dilactone and provided the absolute configuration of its multiple chiral centers. rsc.orgrsc.org The crystal structure revealed specific features, including a double bond at C(2)–C(3), an epoxide at C(7)–C(8), and an isopropyl substituent at C(14), with their respective α orientations. rsc.orgrsc.org

Computational Approaches in Structural Elucidation

Computational methods play an increasingly important role in complementing experimental spectroscopic data for structural elucidation, particularly for complex molecules like this compound.

Computational NMR Chemical Shift Prediction

Computational prediction of NMR chemical shifts involves using theoretical calculations, often based on Density Functional Theory (DFT), to estimate the chemical shifts for a proposed molecular structure. mdpi.comnih.govgithub.io These predicted shifts can then be compared to the experimentally obtained NMR data. mdpi.com This comparison can help confirm a proposed structure or differentiate between possible isomeric structures. mdpi.comnih.gov Advanced computational approaches, including machine learning models, are being developed to improve the accuracy and speed of NMR chemical shift prediction. mdpi.comnih.govchemrxiv.org While specific data for computational NMR prediction applied directly to this compound were not extensively detailed in the search results, this approach is a standard tool in modern structural elucidation workflows for complex natural products.

Biosynthetic Pathways of Podolide and Analogous Norditerpenoids

General Terpenoid Biosynthesis Foundation

Mevalonic Acid (MVA) Pathway in Eukaryotes

The MVA pathway is the primary route for IPP and DMAPP biosynthesis in eukaryotes, including animals, fungi, and the cytoplasm and mitochondria of plants. universiteitleiden.nlmdpi.comnih.govresearchgate.net This pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, catalyzed by acetoacetyl-CoA thiolase. nih.gov A third molecule of acetyl-CoA is then condensed with acetoacetyl-CoA by 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov The subsequent reduction of HMG-CoA to mevalonate (B85504) is catalyzed by HMG-CoA reductase (HMGR), a key regulatory enzyme in this pathway. nih.govbiorxiv.org Mevalonate undergoes two phosphorylation steps, first to mevalonate-5-phosphate and then to mevalonate 5-diphosphate. nih.gov Finally, ATP-dependent decarboxylation of mevalonate diphosphate (B83284) yields IPP. nih.gov IPP is then isomerized to DMAPP by isopentenyl pyrophosphate isomerase. wikipedia.orglibretexts.org

Methylerythritol 4-Phosphate (MEP) Pathway in Prokaryotes and Plastids

The MEP pathway, also known as the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, is prevalent in most bacteria, apicomplexan protozoa, and the plastids of plants. universiteitleiden.nlnih.govwikipedia.orgresearchgate.net This pathway starts with the condensation of glyceraldehyde 3-phosphate (GAP) and pyruvate, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which is considered a rate-limiting enzyme. researchgate.netnih.gov This reaction produces 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govnih.gov A series of subsequent enzymatic steps transform DXP into IPP and DMAPP. researchgate.netnih.gov The MEP pathway is the primary source of precursors for monoterpenes, diterpenes, and tetraterpenes in plants, while the MVA pathway typically supplies precursors for sesquiterpenes, triterpenes, and steroids. researchgate.netlibretexts.orgresearchgate.net

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) as Key Precursors

IPP and DMAPP are the fundamental five-carbon building blocks for the biosynthesis of all terpenoids. universiteitleiden.nlnih.govwikipedia.org These two isomers are interconverted by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.orglibretexts.org The condensation of IPP and DMAPP units, catalyzed by prenyltransferases, leads to the formation of longer-chain prenyl pyrophosphates, which are the direct precursors for different classes of terpenoids. nih.govoup.com

Below is a table summarizing the key features of the MVA and MEP pathways:

| Feature | Mevalonic Acid (MVA) Pathway | Methylerythritol 4-Phosphate (MEP) Pathway |

| Primary Organisms | Eukaryotes (animals, fungi, plant cytosol/mito) | Prokaryotes, Plant Plastids, Algae, Protists |

| Starting Substrates | Acetyl-CoA | Glyceraldehyde 3-phosphate and Pyruvate |

| Key Intermediates | Mevalonate, HMG-CoA | DXP, MEP |

| Location in Plants | Cytosol, Mitochondria | Plastids |

| Typical Products | Sesquiterpenes, Triterpenes, Steroids | Monoterpenes, Diterpenes, Tetraterpenes |

| Energy Requirement | ATP, NADPH | ATP, NADPH |

Hypothesized Biosynthetic Route of Podolide

This compound is classified as a norditerpenoid, meaning it is a diterpenoid that has lost some carbon atoms. Diterpenoids are C20 compounds derived from the condensation of four C5 isoprene (B109036) units. The direct precursor for diterpenoids is geranylgeranyl pyrophosphate (GGPP). researchgate.netresearchgate.net

Role of Geranylgeranyl Pyrophosphate (GGPP) in Diterpenoid Formation

GGPP is a C20 prenyl pyrophosphate formed by the sequential head-to-tail condensation of IPP units with DMAPP. The process begins with the condensation of DMAPP and one molecule of IPP to form the C10 geranyl pyrophosphate (GPP). nih.govoup.com Another molecule of IPP is added to GPP to form the C15 farnesyl pyrophosphate (FPP). nih.govoup.com Finally, a third molecule of IPP is added to FPP to yield GGPP. oup.comresearchgate.net These condensation reactions are catalyzed by specific prenyltransferases, such as GGPP synthase. oup.comuniprot.orgfrontiersin.org GGPP serves as the universal precursor for the diverse array of diterpenoid structures. researchgate.netresearchgate.net

Proposed Enzymatic Transformations Leading to the this compound Skeleton

The biosynthesis of this compound from GGPP involves a series of enzymatic transformations, including cyclization, oxidation, and rearrangement reactions, characteristic of terpenoid biosynthesis. beilstein-journals.orgmdpi.comnih.govnih.gov While the specific enzymes and detailed steps leading to the this compound skeleton have not been fully elucidated in the provided search results, the general pathway for diterpenoid biosynthesis from GGPP involves diterpene synthases/cyclases (diTPSs/DTCs) that convert GGPP into various diterpene skeletons through cyclization events. researchgate.netresearchgate.net These initial cyclic structures are then further modified by enzymes such as cytochrome P450 monooxygenases (CYPs) and other modifying enzymes. researchgate.netresearchgate.net

Norditerpenoids like this compound are formed from diterpenoid precursors through processes that involve the loss of carbon atoms, often through oxidative cleavage or rearrangement reactions. The precise enzymatic cascade that transforms a C20 diterpenoid skeleton derived from GGPP into the C19 norditerpenoid structure of this compound would require specific enzymes capable of performing these modifications. Research into analogous norditerpenoid biosynthesis suggests that such transformations can involve complex enzymatic machinery, including oxidoreductases and enzymes that catalyze skeletal rearrangements. beilstein-journals.orgnih.govnih.gov Detailed research findings on the specific enzymatic steps for this compound biosynthesis are limited in the provided context, indicating that this area may require further investigation for a complete understanding.

Comparative Biosynthesis in Diverse Producer Organisms

The occurrence of structurally similar norditerpenoid dilactones in both plants and fungi raises questions about their distinct or convergent biosynthetic origins. researchgate.net While plants and fungi are distantly related, they can sometimes produce structurally similar or even identical molecules through different evolutionary pathways. jic.ac.uk

Podolactones, a group of biologically active norditerpenoids that includes this compound, have been primarily isolated from Podocarpus species. researchgate.netresearchgate.net However, some of these structures have also been found in filamentous fungi. researchgate.netresearchgate.net This dual origin has led to investigations into the potential differences in their biosynthetic pathways depending on whether they are produced by a plant or a fungus. researchgate.net

In plants, terpenoid biosynthesis generally proceeds via the mevalonate (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the C5 precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). pnas.orgmdpi.com These precursors are then assembled into larger isoprenoid units, such as the C20 precursor geranylgeranyl pyrophosphate (GGPP), which is the starting point for diterpenoids. researchgate.netbiorxiv.orgpnas.org Norditerpenoids are proposed to be derived from diterpenoids through the removal of carbon atoms. researchgate.netbiorxiv.org

Fungi, on the other hand, predominantly synthesize terpenoids via the mevalonate (MVA) pathway. researchgate.netbiorxiv.orgmdpi.com Fungal terpene synthases catalyze the cyclization of prenyl pyrophosphates (like GGPP for diterpenoids), and subsequent tailoring enzymes, such as cytochrome P450 monooxygenases, modify the resulting hydrocarbon skeletons. researchgate.netnih.govnih.govrsc.org

The presence of similar norditerpenoid structures in both kingdoms suggests either independent evolution of similar pathways or potential horizontal gene transfer, particularly in the case of endophytic fungi that live within plant tissues. mdpi.com While the biosynthesis of some fungal norditerpenoids has been explored, the specific pathways leading to podolactones in fungi compared to plants are a subject of ongoing research. nih.gov

Biosynthetic gene clusters (BGCs) are genomic regions where genes encoding enzymes involved in a specific metabolic pathway are often physically clustered together. biorxiv.orgnih.govnih.govnih.govplos.org This clustering is common in microbial genomes, including fungi, and facilitates the coordinated expression of pathway genes. pnas.orgnih.govnih.govplos.orgfrontiersin.orgnih.gov In plants, while BGCs for specialized metabolites exist, the arrangement of genes can be more varied, sometimes involving genes spread across different chromosomal regions. pnas.orgnih.gov

Studies on fungal norditerpenoid biosynthesis have identified BGCs containing genes for terpene synthases and tailoring enzymes like cytochrome P450s. biorxiv.orgnih.govnih.gov For instance, a study on the plant endophytic fungus Didymosphaeria variabile identified a two-enzyme gene cluster consisting of a bifunctional terpene synthase (BFTS) and a cytochrome P450 enzyme (VndE) responsible for the biosynthesis of novel norditerpenoids with a unique bicyclic ring system. nih.govnih.gov Heterologous expression of these genes in Aspergillus oryzae demonstrated the role of these enzymes in the biosynthetic process, with further modifications carried out by endogenous host cell enzymes. nih.govnih.gov

Genome sequencing and bioinformatics tools have become crucial in identifying putative BGCs in fungi. rsc.orgnih.govplos.orgnih.gov For example, genome mining of Aspergillus wentii, known to produce norditerpenoid compounds, has identified terpene synthase genes and potential terpene clusters that may be involved in norditerpenoid biosynthesis. biorxiv.org Transcriptomic data can further help in linking these gene clusters to the production of specific metabolites. biorxiv.orgplos.orgfrontiersin.org

Chemical Synthesis and Analog Development of Podolide

Strategies for Total Synthesis of Podolide

Total synthesis of complex natural products involves the construction of the target molecule from simpler, readily available precursors through a series of chemical reactions. While the search results mention the structure determination of this compound by X-ray analysis in 1975 rsc.orgrsc.orgkyoto-u.ac.jp and discuss the synthesis of related podocarpic acid derivatives austinpublishinggroup.com, direct details on the total synthesis of this compound itself within the top search results are limited. Some sources allude to total synthesis efforts for related norditerpenoid dilactones researchgate.netresearchgate.net, which share structural features with this compound.

Retrosynthetic Analysis of the Complex Norditerpene Dilactone Skeleton

Retrosynthetic analysis is a strategy used in organic synthesis to plan the construction of a target molecule by working backward from the product to simpler starting materials. chemistry.coachlkouniv.ac.indeanfrancispress.com This involves identifying key bonds to "disconnect" and functional group interconversions (FGIs) to simplify the structure. chemistry.coachlkouniv.ac.indeanfrancispress.com For a complex norditerpene dilactone like this compound, retrosynthetic analysis would involve breaking down the intricate pentacyclic system and the lactone rings into more manageable fragments. nih.gov This process aims to reduce the complexity of the target molecule. princeton.edu

Key Bond-Forming Reactions and Stereocontrol Strategies

The synthesis of molecules with multiple stereocenters, such as this compound, requires precise control over the formation of new chemical bonds and the spatial arrangement of atoms (stereocontrol). rsc.org While specific details on key bond-forming reactions and stereocontrol strategies for this compound's total synthesis are not extensively detailed in the provided search snippets, the synthesis of related norditerpenoid dilactones has employed methods such as the Morita-Baylis-Hillman reaction, stereocontrolled gamma-lactone construction via bromolactonization, and catalytic Reformatsky-type reactions. researchgate.net Palladium-catalyzed processes have also been explored in the synthesis of podolactone-type skeletons. researchgate.net Stereocontrolled approaches are crucial for achieving the correct absolute and relative configurations of chiral centers in complex molecules. rsc.orgvdoc.pub

Evolution of Synthetic Methodologies in Natural Product Synthesis

The field of natural product synthesis has continuously evolved with the development of new reagents, catalysts, and reaction methodologies. The complexity of natural products like this compound drives innovation in synthetic chemistry. researchgate.net Techniques such as palladium-catalyzed reactions, including the Stille reaction, are considered powerful tools for carbon-carbon bond formation in the total synthesis of natural products. researchgate.netresearchgate.net The evolution of synthetic methodologies also encompasses strategies for creating genetic diversity and assembling complex molecular structures with greater control and throughput, as seen in the context of directed evolution and synthetic biology. nih.govnih.gov

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of natural products is a common strategy in chemical biology and medicinal chemistry to explore structure-activity relationships and potentially develop compounds with improved properties. austinpublishinggroup.comdigitellinc.comnih.gov

Scaffold Simplification Approaches

Scaffold simplification involves designing and synthesizing molecules that retain the core structural features responsible for the biological activity of the parent compound but with a less complex framework. This approach can lead to compounds that are easier to synthesize, more stable, or have altered pharmacokinetic properties. While direct examples of scaffold simplification specifically for this compound are not detailed in the provided results, the synthesis of simplified derivatives related to other complex natural products like podophyllotoxin (B1678966) has been reported. digitellinc.comnih.govnih.govchemrxiv.org

Introduction of Structural Modifications for Research Purposes

Introducing specific structural modifications to a natural product like this compound allows researchers to investigate the impact of these changes on biological activity, target binding, and other properties. austinpublishinggroup.comdigitellinc.comnih.govchemrxiv.org This can involve modifying existing functional groups, adding new substituents, or altering the stereochemistry. For instance, studies on podocarpic acid derivatives have involved the introduction of electron-withdrawing groups, halogens, and modifications to ester groups to evaluate their fungistatic properties. austinpublishinggroup.com Similarly, modifications to the C-4 position of podophyllotoxin analogs have been explored to understand their effects on tubulin inhibition. digitellinc.comchemrxiv.org Chemical modification methods for natural products can include reactions such as sulfation, phosphorylation, carboxymethylation, methylation, and acetylation, which can enhance or confer new biological activities. nih.gov

Diversity-Oriented Synthesis for this compound-Related Compound Libraries

Diversity-Oriented Synthesis (DOS) is a strategy employed to generate collections of structurally diverse small molecules from common starting materials through a series of complexity-generating reactions. This approach aims to explore a wide range of chemical space, which is particularly valuable for identifying compounds with novel biological activities. nih.govfrontiersin.orgmdpi.comrsc.org

While specific details on the application of DOS directly to the synthesis of this compound are not extensively detailed in the provided search results, the concept of DOS is highly relevant to the development of this compound-related compound libraries. austinpublishinggroup.com By employing DOS principles, researchers can synthesize a variety of analogs that share core structural features with this compound but differ in appendages, stereochemistry, or skeletal arrangements. mdpi.com This allows for systematic exploration of the structure-activity relationship (SAR) of this compound and the identification of potentially more potent or selective derivatives. nih.gov For instance, studies on podocarpic acid derivatives, structurally related to this compound, have utilized chemical synthesis to prepare various analogs for biological evaluation. austinpublishinggroup.com

Modern Synthetic Techniques Applied to this compound-Type Structures

The synthesis of complex molecules like this compound often necessitates the use of modern synthetic techniques to achieve efficiency, selectivity, and control over challenging transformations.

Radical Chemistry in Complex Molecule Synthesis

Radical reactions have emerged as powerful tools in organic synthesis, enabling the formation of complex molecular architectures through unique reactivity patterns. rsc.orgnih.govrsc.org The application of radical chemistry in the synthesis of natural products, including those with complex cyclic systems similar to this compound, has seen significant advancements. rsc.org Radical cyclizations, for example, can be employed to construct challenging ring systems present in this compound. While direct examples of radical chemistry specifically in this compound total synthesis are not detailed in the provided results, the broader application of radical methodologies in complex molecule synthesis rsc.orgnih.gov suggests their potential utility in constructing key fragments or the entire framework of this compound-type structures. Techniques involving the generation of carbon-centered radicals and their subsequent reactions, such as cyclization or addition, are relevant strategies in this context. nih.govbeilstein-journals.org

Organometallic Processes and Catalysis

Organometallic chemistry and catalysis play a pivotal role in modern synthetic strategies, offering powerful methods for bond formation, functional group transformations, and achieving high levels of selectivity. nih.govrsc.orgmpg.dersc.org Transition metal catalysts, in particular, are widely used in the synthesis of complex natural products. rsc.orgmpg.de Processes such as cross-coupling reactions, metal-catalyzed cyclizations, and functionalizations are relevant to the construction of this compound's intricate structure. mpg.dersc.org While specific organometallic routes to this compound are not detailed, the general applicability of organometallic catalysis in complex molecule synthesis, including the formation of C-C and C-X bonds with high precision, highlights its importance in developing synthetic strategies for this compound-type structures. nih.govrsc.org The development of new organometallic reagents and catalysts continues to expand the repertoire of transformations available for complex synthesis. mpg.de

Enantioselective Approaches

Given that this compound is a chiral molecule with specific stereochemistry, enantioselective synthetic approaches are essential to synthesize the natural product in its biologically active form. Enantioselective catalysis, utilizing chiral catalysts or auxiliaries, allows for the selective formation of one enantiomer over the other. frontiersin.orgmdpi.comrsc.orgnih.gov This is critical for controlling the stereocenters present in the this compound structure. Modern enantioselective methods encompass a range of strategies, including asymmetric metal catalysis, organocatalysis, and biocatalysis. frontiersin.orgmdpi.com These approaches aim to achieve high enantiomeric excess in key bond-forming steps. The development of efficient enantioselective routes to this compound or its key intermediates is a significant area of research in its total synthesis. cam.ac.uk While specific examples of enantioselective synthesis applied directly to this compound are not provided, the general progress in catalytic enantioselective reactions is highly relevant to developing a complete synthetic strategy for this chiral natural product. frontiersin.orgrsc.orgnih.gov

Molecular and Cellular Mechanism of Action of Podolide and Its Derivatives

Investigation of Cellular Targets and Pathways

Investigations into the cellular targets and pathways modulated by podolide and its derivatives aim to pinpoint the specific biomolecules and cellular processes responsible for their observed biological activities.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase for Podolactone B)

Enzyme inhibition is a key mechanism by which many bioactive compounds exert their effects medicoapps.orglardbucket.org. Studies have explored the potential of this compound derivatives to inhibit specific enzymes. For instance, Podolactone B, a natural derivative related to this compound, has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor researchgate.netdergipark.org.trdergipark.org.trresearchgate.net. AChE is an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease researchgate.netnih.gov. In- silico molecular docking studies have suggested that Podolactone B exhibits good binding affinity for human acetylcholinesterase, indicating its potential to act as an inhibitor of this enzyme researchgate.netdergipark.org.trdergipark.org.trresearchgate.net. Molecular dynamics simulations and binding free energy calculations further support the hypothesis that Podolactone B could be a promising lead compound for AChE inhibition studies dergipark.org.tr. While its electrostatic interactions might be weaker than some standard inhibitors like galantamine, favorable van der Waals and solvation energies could contribute to stable binding at the AChE active site dergipark.org.tr.

Modulation of Key Intracellular Processes

This compound and related compounds have been shown to modulate key intracellular processes, contributing to their biological activities, particularly their cytotoxic effects. Related nagilactones, a group of terpenoid lactones structurally similar to podolactones, have demonstrated anticancer activity through mechanisms involving the inhibition of cell proliferation, perturbation of the cell cycle, and induction of apoptosis researchgate.netxml-data.orgnih.gov. They have also been implicated in blocking epithelial to mesenchymal transition, thus inhibiting cancer cell migration and invasion, and modulating immune checkpoints like PD-L1 researchgate.netxml-data.org. Different molecular effectors, notably the AP-1 pathway, have been implicated in the antitumor activity of nagilactones researchgate.netxml-data.org. For example, Nagilactone C is a potent inhibitor of protein synthesis, binding to eukaryotic ribosomes researchgate.netnih.gov. Nagilactone E has been postulated to inhibit protein kinases such as RIOK2 and JAK2 and can regulate the AP-1 transcription factor researchgate.netxml-data.org. These findings from studies on related nagilactones provide insights into potential intracellular processes that might also be modulated by this compound and its derivatives.

Protein-Small Molecule Interactions

The biological activity of small molecules like this compound is fundamentally linked to their interactions with proteins within the cell isomorphiclabs.comnih.govnih.gov. Understanding these protein-small molecule interactions is crucial for deciphering the mechanism of action nih.govvajdalab.org. Techniques such as molecular docking and molecular dynamics simulations are employed to predict and analyze the binding modes and affinities of compounds like Podolactone B with target proteins such as acetylcholinesterase dergipark.org.trresearchgate.net. These computational methods help to visualize how the small molecule interacts with the protein's binding site, identifying key residues involved in the interaction and the types of forces (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that stabilize the complex dergipark.org.tr. Experimental techniques, including native mass spectrometry and surface plasmon resonance, can provide further data on the binding kinetics and thermodynamics of protein-small molecule interactions nih.govcore.ac.uk.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure impact its biological activity gardp.orgwikipedia.orgcollaborativedrug.comnih.govresearchgate.net. These studies are essential for identifying the structural features responsible for activity and guiding the design of more potent and selective derivatives gardp.orgcollaborativedrug.comnih.gov.

Systematic Investigation of Structural Modifications and Their Impact on Activity

Systematic investigations of structural modifications involve synthesizing or isolating derivatives with specific alterations and evaluating their biological activity researchgate.netgardp.org. For podolactones and related norditerpenoid dilactones, various structural modifications have been explored to understand their impact on activities such as cytotoxicity and antimicrobial effects researchgate.netsdsc.edunih.gov. For instance, studies on norditerpenoid dilactones have shown that the presence of an α,β-unsaturated system, potentially as part of a lactone moiety, is a key structural feature for cytotoxic activity core.ac.uk. Modifications on the A and C rings of norditerpenoid dilactones have also been investigated, revealing that derivatives bearing 3β-OH and 1,2-β-epoxide or 2,3-β-epoxide functionalities can exhibit promising inhibitory activities against tumor cell lines researchgate.net. Research on podocarpic acid derivatives, structurally related to podolactones, has involved planned modifications such as the substitution of electron-withdrawing groups, introduction of halogens, formation of lactones, and substitution of ester groups to study their fungistatic properties austinpublishinggroup.com. These systematic approaches help to build a comprehensive understanding of how specific structural changes influence the biological profile of these compounds.

Identification of Pharmacophores and Key Functional Groups for Biological Activity

Identifying pharmacophores and key functional groups is a crucial outcome of SAR studies gardp.orgusda.govpatsnap.comijpsonline.comdergipark.org.trnih.gov. A pharmacophore represents the spatial arrangement of molecular features essential for biological activity, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings patsnap.comijpsonline.comdergipark.org.tr. For this compound and its derivatives, SAR studies aim to pinpoint which parts of the molecule are critical for interacting with specific biological targets and eliciting a response gardp.orgusda.gov. For example, the α,β-unsaturated system has been identified as a likely alkylating center important for the cytotoxic activity of some related compounds core.ac.uk. In the context of Podolactone B's interaction with acetylcholinesterase, specific functional groups on the Podolactone B molecule are responsible for forming interactions with residues in the enzyme's active site dergipark.org.tr. While detailed pharmacophore models specifically for this compound's various activities may require further dedicated studies, the general principles of SAR and the findings from related compounds highlight the importance of specific functional groups and their spatial arrangement for mediating biological effects gardp.orgusda.govresearchgate.net.

Cell-Based Mechanistic Assays

Cell-based assays are fundamental in determining the biological effects of compounds like this compound and investigating the underlying mechanisms within a living cellular context.

In vitro studies have demonstrated the cytotoxic effects of this compound in various cancer cell lines. This compound has exhibited cytotoxicity against 9PS mouse lymphocytic leukemia cells and human tumor cell lines, including A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colon adenocarcinoma). semanticscholar.org

Cytotoxicity is typically evaluated by measuring the reduction in cell viability or proliferation after exposure to the compound. While specific IC50 values for this compound across a broad range of cell lines were not extensively detailed in the search results, its activity against different cancer types indicates a potential broad-spectrum effect. semanticscholar.org

Related compounds, such as nagilactones (structurally similar terpenoid lactones also isolated from Podocarpus species), have shown potent anticancer activities against different cancer cell lines. For instance, nagilactone C has demonstrated potent antiproliferative activity against human fibrosarcoma and murine colon carcinoma tumor cell lines. researchgate.netumma.ac.ke This suggests that the norditerpene dilactone structure found in this compound and nagilactones contributes to their cytotoxic properties.

Investigations into the cellular responses induced by this compound and related compounds provide clues about their molecular targets and pathways affected. While direct studies on this compound's impact on global gene expression or comprehensive protein activity profiling were not prominently featured in the search results, research on structurally related nagilactones offers relevant insights.

Nagilactones have been shown to induce a drug-induced inhibition of cell proliferation coupled with cell cycle perturbation and the induction of apoptosis. researchgate.net They can also block epithelial to mesenchymal transition (EMT), which contributes to inhibiting cancer cell migration and invasion. researchgate.net Modulation of the PD-L1 immune checkpoint has also been implicated in the anticancer activity of nagilactones. researchgate.net

Different molecular effectors are involved in the antitumor activity of nagilactones, with the AP-1 pathway being a key target, blocked upon activation of the JNK/c-Jun axis. researchgate.netd-nb.info Nagilactone C is a potent inhibitor of protein synthesis, binding to eukaryotic ribosomes and interfering with translation elongation by binding to the 60S tRNA A-site. d-nb.infoxml-data.org This hinders aminoacyl-tRNA positioning in the peptidyl transferase center, blocking peptide bond formation. d-nb.infoxml-data.org Inhibition of protein kinases such as RIOK2 and JAK2 has also been postulated for nagilactone E, leading to the inhibition of phospho-STAT3 and subsequent inhibition of cancer cell growth and induction of apoptosis. d-nb.infoxml-data.org

Given the structural similarities between this compound and nagilactones, it is plausible that this compound may exert its effects through similar mechanisms, including protein synthesis inhibition and modulation of key signaling pathways involved in cell proliferation, survival, and migration.

Studies on the uptake of other natural product-derived anticancer agents, such as irofulven (B1672183) (a derivative of illudin S), have shown rapid entry into cancer cells. plantsjournal.com Further research would be needed to specifically elucidate how this compound is internalized by target cells.

Computational Approaches in Mechanistic Elucidation

Computational methods play an increasingly important role in understanding the potential mechanisms of action of bioactive compounds by predicting their interactions with biological targets and exploring structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural properties of a series of compounds with their biological activity. While specific QSAR studies focused solely on this compound were not detailed in the search results, QSAR is a common approach used for understanding the activity of natural products and their derivatives. researchgate.net

QSAR modeling can help identify the key structural features of this compound that are essential for its anti-proliferative or cytotoxic effects. By analyzing a set of this compound derivatives and their measured activities, QSAR models could predict the activity of new, untested derivatives and guide the rational design of more potent or selective compounds. This approach is valuable in drug discovery for optimizing the structure of lead compounds.

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as this compound) when bound to a protein target. This method estimates the binding affinity between the molecule and the target site, providing insights into potential molecular targets and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.netresearchgate.netnih.gov

Molecular docking studies on related compounds like nagilactones have been performed to propose their binding to protein targets such as RIOK2. d-nb.infoxml-data.org For instance, a molecular docking study suggested that nagilactone E binds to an allosteric site of human RIO kinase 2, located in a small hydrophobic shallow cavity, potentially locking the kinase in an inactive conformation. d-nb.infoxml-data.org Similarly, docking studies have been used to investigate the interaction of podolactone B with human acetylcholinesterase. researchgate.net

Applying molecular docking to this compound could help identify potential protein targets based on its structure and predicted binding affinity to known biological macromolecules involved in processes like cell division, protein synthesis, or signaling pathways. This computational approach can complement in vitro studies by providing testable hypotheses about the molecular targets responsible for this compound's observed cellular effects. For example, if this compound is hypothesized to inhibit protein synthesis like nagilactone C, docking studies could explore its potential binding site on the ribosome. d-nb.infoxml-data.org

Molecular Dynamics Simulations to Understand Binding Robustness and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of biological systems at the atomic level, providing insights into the stability of protein-ligand complexes and the nature of their interactions over time nih.govresearchgate.netguidetopharmacology.org. In the context of this compound and its derivatives, MD simulations have been employed to elucidate their binding robustness and specific interactions with their biological targets, primarily tubulin.

Research involving podophyllotoxin (B1678966) derivatives, which include compounds structurally related to this compound, has utilized molecular docking and MD simulations to explore their likely mechanism of action. These studies often examine interactions with known targets of podophyllotoxin, such as tubulin and topoisomerase II. Molecular docking experiments initially predict potential binding poses and affinities nih.gov. For podophyllotoxin derivatives, docking studies suggested a more effective interaction with tubulin (PDB ID: 6NNG) compared to topoisomerase II (PDB ID: 3QX3), indicated by more favorable docking scores.

| Compound Class | Target Protein | Representative Docking Score (kcal/mol) |

| Podophyllotoxin Derivatives | Tubulin (PDB: 6NNG) | -12.200 (highest observed) |

| Podophyllotoxin Derivatives | Topoisomerase II (PDB: 3QX3) | -4.511 (highest observed) |

Note: Data based on representative findings for podophyllotoxin derivatives from molecular docking studies. Actual scores vary depending on the specific derivative.

Following docking, MD simulations are crucial to ascertain the strength and stability of these interactions over a simulated time period nih.gov. MD investigations of podophyllotoxin derivatives with tubulin have shown steady engagement, suggesting a stable binding complex. In contrast, simulations with topoisomerase II indicated that the ligands tended to shift from the initial binding site.

Studies on tubulin binding with various ligands, including those that interact at sites like the colchicine (B1669291) or taxane (B156437) sites, demonstrate the utility of MD simulations in understanding the dynamic nature of these interactions, protein flexibility, and the influence of specific residues within the binding pocket on ligand orientation and stability. While specific detailed interaction data from MD simulations solely focused on this compound were not extensively available in the immediate search results, studies on its parent compound class (podophyllotoxin derivatives) binding to tubulin provide a strong indication of the type of insights gained, highlighting the stable nature of their interaction with tubulin as revealed by these computational methods.

Advanced Research Applications and Methodological Innovations in Podolide Studies

Application of Chemical Proteomics for Target Identification

Chemical proteomics is a powerful approach used to identify the protein targets of small molecules within complex biological systems. nih.govmdpi.com This is crucial for understanding how compounds like podolide exert their effects at the molecular level. Chemical proteomics methods can identify both covalent and non-covalent protein targets, providing insights into potential off-target interactions as well. mdpi.com

Affinity Chromatography Coupled with Mass Spectrometry

Affinity chromatography coupled with mass spectrometry (AC-MS) is a prevalent strategy in chemical proteomics for target identification. mdpi.comnih.gov This method involves immobilizing a small molecule probe, often a modified version of the compound of interest (like this compound), onto a solid support. mdpi.comeuropeanreview.org Cell or tissue lysates are then passed over the immobilized probe, allowing target proteins that bind specifically to the probe to be captured. mdpi.comeuropeanreview.org The captured proteins are subsequently eluted and identified using highly sensitive mass spectrometry. mdpi.comnih.goveuropeanreview.org This technique is effective for enriching molecular targets from complex biological matrices. mdpi.com Differential affinity chromatography coupled with mass spectrometry can also be used to identify common binding proteins of a compound in different cell types or organisms. mdpi.com

Proteome-Wide Profiling of Drug Perturbations

Proteome-wide profiling of drug perturbations involves analyzing changes in the entire set of proteins within a cell or organism in response to drug treatment. nih.govnih.gov This approach can reveal not only the direct targets of a compound but also downstream effects and off-target interactions. nih.govnih.gov Techniques such as thermal proteome profiling (TPP) and proteome integral solubility alteration (PISA) assays, often coupled with quantitative mass spectrometry, are used to assess drug-induced changes in protein thermal stability or solubility on a large scale. embopress.orgelifesciences.org Changes in protein thermal stability can indicate direct binding of a small molecule. embopress.org These methods can provide a comprehensive landscape of how a drug perturbs the cellular proteome. nih.govelifesciences.org

High-Throughput Screening (HTS) Platforms in Natural Product Research

High-throughput screening (HTS) is a widely used approach in drug discovery that enables the rapid screening of large libraries of compounds for desired biological activity. nih.govresearchgate.net In natural product research, HTS platforms are employed to screen extracts, fractions, or isolated compounds from natural sources, including plants like Podocarpus species, for various biological effects. nih.govmedinadiscovery.commdpi.com While natural product extracts are complex mixtures, HTS can be adapted to screen these samples against cellular or molecular targets. mdpi.comnih.gov Automated sample preparation procedures, such as those based on solid-phase extraction, have been developed to generate high-quality samples from natural sources suitable for HTS. nih.gov HTS has been instrumental in identifying bioactive molecules from natural sources, although isolating individual active compounds from complex extracts can be challenging. researchgate.net

Integration of Computational Chemistry in this compound Research

Computational chemistry plays a significant role in modern drug discovery and natural product research, complementing experimental approaches by providing theoretical insights and predictions. science.eusyoutube.com It involves using computer simulations and modeling to investigate chemical problems, predict molecular properties, and design new chemical entities. science.eusyoutube.com

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large databases of chemical compounds for potential drug candidates or analogs with desired properties. nih.govnih.gov By employing algorithms that assess factors like chemical complementarity and steric fit within a target binding site, virtual screening can identify molecules likely to interact with a specific protein target. nih.gov This approach can accelerate the discovery of novel compounds structurally related to natural products like this compound that may possess improved activity or pharmacokinetic properties. nih.govnih.gov

In Silico Prediction of Biological Activity and ADME Properties

In silico prediction methods are widely used to estimate various biological properties and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds based solely on their chemical structure. nih.govmdpi.comnih.gov These computational tools can predict a wide range of biological activities and assess the likely pharmacokinetic profile of a molecule early in the research process. biorxiv.orgresearchgate.net Predicting ADME properties in silico helps in identifying compounds with potentially unfavorable characteristics, thereby minimizing the risk of failure in later stages of development. mdpi.comnih.gov While not providing specific experimental values, these predictions offer valuable insights relevant to guiding research and selecting promising candidates for further investigation. mdpi.comresearchgate.net

Innovative Analytical Techniques for Complex Natural Product Research

The investigation of complex natural product mixtures, such as plant extracts or microbial cultures, requires analytical techniques capable of high sensitivity, selectivity, and throughput. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a cornerstone technology in this field, offering the ability to separate a multitude of compounds chromatographically before their detection and structural elucidation by mass spectrometry. Recent developments in MS instrumentation and data processing tools have further revolutionized the analysis of natural products, enabling comprehensive metabolomic profiling and targeted analysis of specific compounds like this compound.

LCMS Omics Approaches

LC-MS based omics approaches, particularly metabolomics, play a crucial role in the comprehensive characterization of the chemical diversity within biological samples. These approaches aim to identify and quantify a wide range of metabolites present in a sample, providing a snapshot of its metabolic profile. Liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (LC-QTOF-MS/MS) is considered a cutting-edge approach for metabolomic profiling due to its unparalleled sensitivity and resolution in identifying and quantifying complex chemical mixtures. wikipedia.orgsynhet.com This technique has been applied in untargeted metabolomic profiling studies to evaluate crude extracts from natural sources. synhet.com

In the context of this compound research, LC-MS techniques have been instrumental in its identification and analysis within various plant extracts. For instance, untargeted metabolomic profiling of crude extracts from the fruits of Solanum mauritianum utilized LC-QTOF-MS/MS, leading to the identification of this compound among other metabolites. wikipedia.orgsynhet.com Another study employing LC-ESI-HRMS for the phytochemical profiling of Rosmarinus officinalis leaves hexane (B92381) extract also reported the tentative identification of this compound. mitoproteome.orgctdbase.org These applications highlight the power of LC-MS omics approaches in uncovering the presence of specific natural products like this compound within complex biological samples and characterizing the phytochemical landscape. wikipedia.orgsynhet.com

The LC-QTOF-MS/MS analysis in one study involved specific parameters for chromatographic separation and mass spectrometry data acquisition. Chromatographic separation was performed using a reverse-phase C18 column with a mobile phase gradient. Mass spectrometry data was acquired using electrospray ionization (ESI) in positive mode, scanning a specific m/z range. wikipedia.org

Molecular Networking for Metabolite Discovery

Molecular networking is a powerful data analysis approach that complements LC-MS based metabolomics, particularly for the discovery and annotation of natural products. This technique organizes complex MS/MS data into a visual network where nodes represent individual ions (compounds) and edges connect structurally similar compounds based on their fragmentation patterns. This allows for the rapid identification of known compounds and, more importantly, the discovery of novel analogs by recognizing related but previously uncharacterized nodes within known chemical families.

Molecular networking has been successfully integrated with LC-MS/MS for the analysis of natural product extracts. In the study investigating Solanum mauritianum fruit components, molecular networking was generated using an online workflow in conjunction with LC-QTOF-MS/MS data. wikipedia.orgsynhet.com This approach facilitated the visualization and analysis of the diverse chemical compounds present in the extracts, including the identification of this compound and other metabolites. wikipedia.orgsynhet.com The application of molecular networking in such studies demonstrates its value in navigating the complexity of natural product extracts and prioritizing compounds for further investigation based on their structural relationships.

Analytical Findings Related to this compound in Select Studies

| Compound | Retention Time (min) | m/z (observed) | Source Organism | Analytical Technique | Citation |

| This compound | 11.12 | 331 | Solanum mauritianum | LC-QTOF-MS/MS | wikipedia.orgsynhet.com |

| This compound | 26.094 | 329.1405 | Rosmarinus officinalis | LC-ESI-HRMS | mitoproteome.orgctdbase.org |

| Esculetin | 11.24 | 179 | Solanum mauritianum | LC-QTOF-MS/MS | wikipedia.orgsynhet.com |

| Callicarpone | 12.57 | 333 | Solanum mauritianum | LC-QTOF-MS/MS | wikipedia.orgsynhet.com |

| Montanol | 16.64 | 353 | Solanum mauritianum | LC-QTOF-MS/MS | wikipedia.orgsynhet.com |

Current Research Landscape and Future Directions for Podolide Compound Studies

Summary of Key Academic Achievements in Podolide Research

Key academic achievements in this compound research include its initial isolation and structural elucidation, identifying it as a norditerpene dilactone. Early studies highlighted its biological activities, notably antileukemic and antitumor properties. mdpi.comdiva-portal.orgplantsjournal.comaustinpublishinggroup.com Research has also focused on understanding its presence in different Podocarpus species and, in some instances, filamentous fungi, suggesting potentially different biosynthetic origins depending on the source. researchgate.netresearchgate.net The unique tetracyclic skeleton of this compound, featuring a γ- and a δ-lactone, has made it a subject of interest for synthetic chemists. researchgate.netresearchgate.net

Unresolved Challenges in this compound Biosynthesis and Synthesis

Despite progress, challenges remain in both the biosynthesis and synthesis of this compound. Elucidating the complete biosynthetic pathway in its natural sources, particularly in both plants and fungi, presents a complex challenge. Understanding these pathways could potentially lead to engineered biological systems for more efficient production. nih.govdntb.gov.ua

From a chemical synthesis perspective, the complex and rigid tetracyclic structure of this compound, with its consecutive sp2-hybridized carbon centers, poses significant hurdles. researchgate.net Achieving efficient and scalable total synthesis remains an active area of research. Challenges in the synthesis of complex natural products like this compound are often associated with low yields, the generation of toxic byproducts from necessary reagents, and difficulties in purification, particularly for larger or more complex structures. frontiersin.orgproteogenix.scienceresolvemass.ca

Emerging Research Opportunities for this compound

The unique properties of this compound open several avenues for future research.

This compound as a Chemical Probe for Biological Pathways

This compound's ability to exhibit biological activity suggests its potential use as a chemical probe. Chemical probes are small molecules that can selectively modulate the function of specific biological targets, aiding in the understanding of biological pathways and the relationship between a molecular target and observed phenotypes. proteostasisconsortium.comchemicalprobes.orgchemicalprobes.org While research specifically detailing this compound's use as a chemical probe is ongoing, its reported activities, such as cytotoxic effects and potential inhibition of biochemical pathways, indicate it could be a valuable tool for perturbing and studying relevant biological processes. ontosight.ai Rigorous evaluation of its target selectivity and potency would be crucial for its development as a reliable probe. proteostasisconsortium.comchemicalprobes.org

Exploration of New Biological Activities in Diverse Organisms

The exploration of new biological activities of this compound in diverse organisms represents a significant research opportunity. While initial studies focused on its antileukemic and antitumor properties, the broad biological roles of related natural products, such as other podolactones and nagilactones, suggest that this compound may possess a wider spectrum of activities. mdpi.comaustinpublishinggroup.comresearchgate.netresearchgate.netxml-data.org This could include antimicrobial, antifungal, insecticidal, or plant growth regulatory effects, as observed in structurally similar compounds found in various Podocarpus species and fungi. austinpublishinggroup.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net Investigating its effects across different biological systems could uncover novel applications and provide insights into its mechanisms of action. mdpi.comrowan.eduotffeo.on.cabigredscience.compivotinteractives.comspringermedizin.de

Impact of Advanced Technologies on Future this compound Research

Advanced technologies are poised to significantly impact the future of this compound research.

Role of Artificial Intelligence and Machine Learning in Natural Product Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly playing a crucial role in accelerating natural product discovery and research. rsc.orgcas.orgnih.govnih.govlorentzcenter.nl These technologies can be applied to various stages, including the identification of potential new natural product sources, the prediction of biological activities based on structural data, and the optimization of isolation and synthesis processes. rsc.orgcas.orgnih.gov For this compound, AI and ML could aid in screening databases of natural compounds for similar structures with potentially related activities, predicting its interactions with biological targets, or assisting in designing more efficient synthetic routes. rsc.orgcas.orgnih.govnih.govlorentzcenter.nl The integration of AI with large-scale omics data can provide a deeper understanding of the biological systems producing natural products like this compound, potentially revealing new biosynthetic enzymes or pathways. lorentzcenter.nl

Sustainable Production Methods for Research-Grade this compound and Analogs

The production of research-grade this compound and its analogs necessitates methods that are not only efficient in terms of yield and purity but also environmentally sustainable. As a naturally occurring norditerpene lactone, this compound was initially reported in Afrocarpus gracilior nih.gov. Traditional methods of obtaining such compounds often involve extraction from plant sources, which can raise concerns regarding the sustainability of plant populations and the environmental impact of extraction processes.

Research into sustainable production methods focuses on minimizing the ecological footprint while ensuring a consistent and high-quality supply for research purposes. This includes exploring alternative biological production routes and optimizing chemical synthesis approaches to be more environmentally friendly.

One area of investigation involves the potential for biological production methods, such as fermentation. While the provided search results primarily discuss the fermentation of other compounds like 1,3-propanediol (B51772) chemmethod.comcelignis.comresearchgate.net, the principles and advancements in microbial fermentation for producing complex molecules suggest potential applicability to this compound or its precursors. Challenges in microbial fermentation often include achieving high yields and productivity, as well as managing potential toxicity from intermediate compounds celignis.com. Overcoming these limitations can involve strategies such as fed-batch fermentation, sequential fermentation, and the use of immobilized cells celignis.com. Adapting or isolating microbial strains that can tolerate inhibitors present in potential waste streams used as feedstock is also a key aspect of sustainable fermentation celignis.com.

Another crucial aspect of sustainable production is the use of green extraction technologies for isolating compounds from plant biomass. These methods aim to reduce the reliance on large volumes of toxic solvents, decrease extraction time and energy consumption, and improve the yield and selectivity of the desired compounds while preserving their structural integrity and bioactivity researchgate.netnih.gov. Environmentally friendly solvents and efficient techniques are critical in the extraction and purification of bioactive compounds from plants researchgate.net.

The development of sustainable production methods for research-grade this compound and its analogs is an ongoing area that can draw upon advancements in microbial fermentation, green extraction techniques, and sustainable chemical synthesis. Future research is needed to specifically adapt and optimize these methods for this compound to ensure a sustainable and reliable supply for continued scientific investigation.

Q & A

Q. What experimental methodologies are recommended for isolating Podolide from natural sources, and how can purity be validated?

this compound is typically isolated from Podocarpus species using chromatographic techniques (e.g., column chromatography, HPLC) guided by bioactivity assays. After extraction with solvents like methanol or dichloromethane, structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Purity validation involves high-performance liquid chromatography (HPLC) with UV detection at relevant wavelengths (e.g., 254 nm) and comparison to published spectral data . For reproducibility, document solvent gradients, column specifications, and temperature controls, adhering to protocols in peer-reviewed phytochemistry studies.

Q. How should researchers design in vitro assays to evaluate this compound’s tumor-inhibiting activity?

Use cell lines relevant to the cancer type under investigation (e.g., HeLa for cervical cancer, MCF-7 for breast cancer). Employ dose-response experiments (e.g., 0.1–100 µM this compound) with a 48–72 hour incubation period. Measure viability via MTT or resazurin assays, normalizing results to controls (e.g., untreated cells, DMSO vehicle). Include positive controls (e.g., doxorubicin) and validate findings across at least three independent replicates. Statistical analysis (e.g., ANOVA with post-hoc tests) must account for variability in cell culture conditions .

Q. What are the key challenges in synthesizing this compound analogs, and how can structural modifications be systematically explored?

this compound’s complex diterpenoid structure (e.g., lactone rings, stereocenters) poses synthetic challenges. Prioritize modular synthesis routes, focusing on late-stage functionalization of core scaffolds. Computational tools like molecular docking can predict bioactivity of analogs. Use structure-activity relationship (SAR) studies to test modifications at positions critical for tumor inhibition (e.g., C-7, C-14). Document synthetic yields, stereochemical outcomes, and purification methods to enable reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions may arise from differences in cell models, assay conditions, or metabolite stability. Address this by:

- Standardizing experimental protocols (e.g., cell passage number, serum concentration) .

- Performing time-course experiments to assess temporal effects on apoptosis vs. necrosis.

- Integrating multi-omics data (e.g., transcriptomics, proteomics) to identify upstream/downstream targets.

- Validating findings using orthogonal methods (e.g., siRNA knockdown, CRISPR-Cas9 gene editing) .

Q. What strategies are effective for validating this compound’s in vivo efficacy while minimizing off-target effects?

Use xenograft or syngeneic mouse models with histopathological validation of tumor regression. Administer this compound via intraperitoneal injection or oral gavage, monitoring plasma pharmacokinetics (e.g., Cmax, t1/2) via LC-MS/MS. Include toxicity assessments (e.g., liver/kidney function tests, hematological profiling). To enhance specificity, conjugate this compound to tumor-targeting nanoparticles or liposomes, and compare biodistribution to free compounds .

Q. How can researchers reconcile discrepancies between this compound’s in vitro potency and in vivo bioavailability?

Poor bioavailability may stem from low solubility or metabolic instability. Address this by:

- Conducting solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF).

- Using hepatic microsomal assays to identify metabolic hotspots.

- Developing prodrugs (e.g., ester derivatives) or co-administering with cytochrome P450 inhibitors.

- Employing physiologically based pharmacokinetic (PBPK) modeling to predict dosing regimens .

Methodological Best Practices

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC50 values. For heterogeneous populations (e.g., cancer stem cells), apply flow cytometry to isolate subpopulations and analyze viability via mixed-effects models. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How should researchers structure a literature review to identify gaps in this compound-related studies?